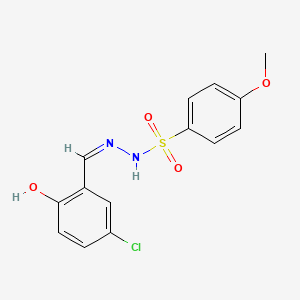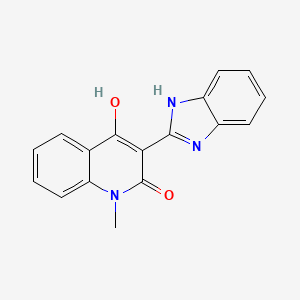![molecular formula C17H20ClNO2 B6114943 2-({[2-(4-chlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6114943.png)
2-({[2-(4-chlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[2-(4-chlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as methylene blue or methylthioninium chloride and is widely used as a dye and a medication.
Wissenschaftliche Forschungsanwendungen
2-({[2-(4-chlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has a wide range of scientific research applications. It is commonly used as a staining agent in histology and microbiology to visualize cells and tissues. In addition, it is used as a medication to treat methemoglobinemia, a condition in which the blood cannot carry oxygen effectively. Moreover, it has potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 2-({[2-(4-chlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione is complex and not fully understood. However, it is known to act as a redox-cycling agent, which means that it can accept and donate electrons. This property allows it to act as an antioxidant, protecting cells from oxidative damage. Additionally, it can cross the blood-brain barrier and has been shown to increase cerebral blood flow, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects
2-({[2-(4-chlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has a variety of biochemical and physiological effects. It can inhibit the activity of enzymes such as monoamine oxidase and nitric oxide synthase, which are involved in the regulation of neurotransmitters and blood pressure. It can also interact with proteins and nucleic acids, altering their structure and function. In addition, it can modulate the activity of ion channels, affecting the electrical properties of cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-({[2-(4-chlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione has several advantages for lab experiments. It is readily available, inexpensive, and has a long shelf life. It is also relatively easy to work with, as it can be dissolved in water or other solvents. However, it has some limitations, such as its potential toxicity and the need for careful handling and disposal. Moreover, its effects can be influenced by various factors, such as pH, temperature, and light exposure.
Zukünftige Richtungen
There are many potential future directions for research on 2-({[2-(4-chlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it may have applications in the treatment of cancer, as it has been shown to have anti-tumor effects in some studies. Moreover, it may have uses in the field of regenerative medicine, as it has been shown to promote the growth and differentiation of stem cells. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Conclusion
In conclusion, 2-({[2-(4-chlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione is a versatile chemical compound with many potential applications in various fields. Its synthesis method is relatively simple, and it has a wide range of scientific research applications. Its mechanism of action is complex and not fully understood, but it has been shown to have various biochemical and physiological effects. It has advantages and limitations for lab experiments, and there are many potential future directions for research on this compound. Overall, 2-({[2-(4-chlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione is a promising compound that deserves further investigation.
Synthesemethoden
The synthesis of 2-({[2-(4-chlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione involves the reaction of N,N-dimethylethylenediamine, formaldehyde, and aniline. The reaction mixture is then heated and stirred for several hours until the desired product is obtained. The yield of the product is typically high, and the purity can be improved by recrystallization.
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenyl)ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-17(2)9-15(20)14(16(21)10-17)11-19-8-7-12-3-5-13(18)6-4-12/h3-6,11,20H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOAIUZUMBWYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCC2=CC=C(C=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-4-[4-(methylthio)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6114863.png)
![2-{1-(2-fluorobenzyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6114870.png)
![methyl 1-{[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-2-piperidinecarboxylate](/img/structure/B6114883.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2,4-dimethoxyaniline](/img/structure/B6114891.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6114910.png)
![3-({3-[(benzylamino)sulfonyl]-4-methylbenzoyl}amino)benzoic acid](/img/structure/B6114913.png)

![(3S*,4S*)-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B6114924.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]propan-1-amine hydrochloride](/img/structure/B6114932.png)
![N-(sec-butyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6114936.png)
![3-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6114948.png)
![1-(cyclohexylmethyl)-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6114954.png)

![5-{[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B6114965.png)